
(Octanoato-O)oxoaluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Octanoato-O)oxoaluminium is a chemical compound with the molecular formula C8H15AlO3 and a molecular weight of 186.19 g/mol . It is an organoaluminium compound, which means it contains a bond between carbon and aluminium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Octanoato-O)oxoaluminium typically involves the reaction of aluminium compounds with octanoic acid. One common method is the reaction of aluminium isopropoxide with octanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminium compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(Octanoato-O)oxoaluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different aluminium-containing compounds.
Substitution: The octanoate group can be substituted with other ligands, leading to the formation of new organoaluminium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminium hydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield aluminium oxide, while substitution reactions can produce a variety of new organoaluminium compounds with different properties and applications .
Applications De Recherche Scientifique
(Octanoato-O)oxoaluminium has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (Octanoato-O)oxoaluminium involves its ability to form stable complexes with various molecules. This property is utilized in its applications as a catalyst and in drug delivery systems. The compound interacts with molecular targets through coordination bonds, influencing the reactivity and stability of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (Octanoato-O)oxoaluminium include:
Aluminium isopropoxide: Used in similar catalytic applications and as a precursor in the synthesis of other organoaluminium compounds.
Aluminium tri-sec-butoxide: Another organoaluminium compound with applications in organic synthesis and materials science.
Uniqueness
This compound is unique due to its specific structure and the presence of the octanoate group, which imparts distinct properties and reactivity compared to other organoaluminium compounds. Its ability to form stable complexes with a wide range of molecules makes it particularly valuable in research and industrial applications .
Propriétés
Numéro CAS |
15796-28-8 |
|---|---|
Formule moléculaire |
C8H15AlO3 |
Poids moléculaire |
186.18 g/mol |
Nom IUPAC |
oxoalumanyl octanoate |
InChI |
InChI=1S/C8H16O2.Al.O/c1-2-3-4-5-6-7-8(9)10;;/h2-7H2,1H3,(H,9,10);;/q;+1;/p-1 |
Clé InChI |
FQNBRCOQXUOHME-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC(=O)O[Al]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene](/img/structure/B13740945.png)
![(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13740956.png)
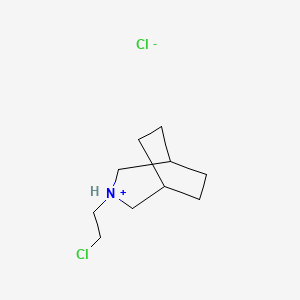

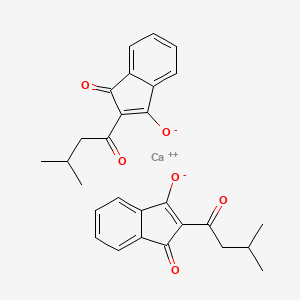
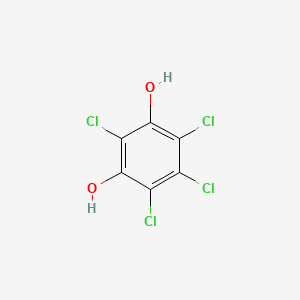

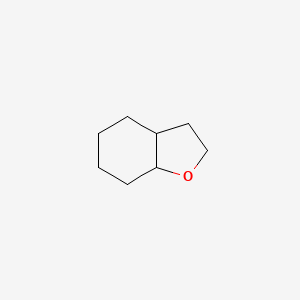

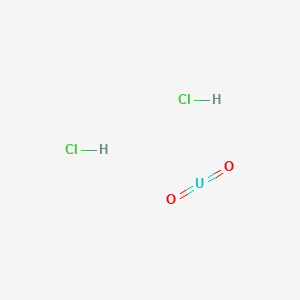
![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)

![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)
![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)
